1-azido-4-(benzyloxy)benzene
Description
Properties
CAS No. |
94040-95-6 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Azido 4 Benzyloxy Benzene
Precursor Synthesis and Regioselective Functionalization of Benzene (B151609) Derivatives
The initial phase in the synthesis of 1-azido-4-(benzyloxy)benzene involves the preparation of appropriately functionalized precursors. This typically begins with the introduction of the benzyloxy group onto a benzene ring that already possesses, or will be subsequently modified to include, a group that can be converted to an azide (B81097).
The formation of the characteristic ether linkage in this compound is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This SN2 reaction involves an alkoxide (or phenoxide) nucleophile reacting with an alkyl halide. wikipedia.org For the synthesis of precursors to the target compound, this translates to the reaction of a para-substituted phenol (B47542) with a benzyl (B1604629) halide.
The choice of starting phenol dictates the subsequent steps. For instance, beginning with 4-nitrophenol (B140041) allows for the synthesis of 1-(benzyloxy)-4-nitrobenzene, a direct precursor for nucleophilic aromatic substitution or reduction to an aniline (B41778) derivative. google.comresearchgate.net Similarly, starting with 4-aminophenol (B1666318) yields 4-(benzyloxy)aniline, a precursor for diazotization-based azidation. wikipedia.org The reaction is typically conducted in the presence of a base, which deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). google.comjk-sci.com The reaction is often facilitated by polar aprotic solvents like dimethylformamide (DMF) or acetone, and sometimes by the use of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide to enhance reactivity. google.comjk-sci.com
| Starting Phenol | Benzylating Agent | Base | Solvent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Nitrophenol | Benzyl Chloride | Potassium Carbonate | Ethanol/Water, Tetrabutylammonium Bromide | 1-(Benzyloxy)-4-nitrobenzene | 91-93% | google.com |
| 4-Nitrophenol | Benzyl Bromide | Not specified | Not specified | 1-(Benzyloxy)-4-nitrobenzene | High Yield | researchgate.net |
| 4-Hydroxy Benzoic Acid | Benzyl Chloride | Potassium Carbonate | Aqueous/Surfactant | 4-(Benzyloxy)benzoic acid | - | researchgate.net |
An alternative strategy involves starting with benzyloxybenzene (benzyl phenyl ether) and introducing a functional group at the para-position that can later be converted to an azide. The benzyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution.
Nitro-functionalization: The nitration of benzyloxybenzene can yield 4-(benzyloxy)-1-nitrobenzene. Traditional nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed. google.com However, achieving high para-selectivity can be challenging, as the ortho-isomer is also a potential product. msu.edu Milder and more selective nitrating systems, such as bismuth subnitrate with thionyl chloride in dichloromethane, have been developed to improve para-selectivity for various aromatic compounds. nih.gov Zeolite catalysts have also been shown to enhance para-selectivity in the nitration of halogenobenzenes, suggesting their potential applicability in this context. researchgate.net
Halogenation: The para-halogenation of benzyloxybenzene, for instance through bromination using bromine (Br₂) and a Lewis acid catalyst like FeBr₃, provides another route to a suitable precursor. The resulting 4-bromo-1-(benzyloxy)benzene can be utilized in transition metal-catalyzed azidation reactions. As with nitration, controlling the ortho/para product ratio is a key consideration. msu.edu
| Substrate | Reaction | Reagents | Key Feature | Product | Reference |
|---|---|---|---|---|---|
| Benzyloxybenzene | Nitration | HNO₃ / H₂SO₄ | Ortho/para mixture is common | 4-(Benzyloxy)-1-nitrobenzene | google.commsu.edu |
| Aromatic Compounds | Nitration | Bismuth subnitrate / Thionyl chloride | High para-selectivity reported for anisole | para-Nitro product | nih.gov |
| Halogenobenzenes | Nitration | NO₂ / O₂ / Zeolite Hβ | Significant para-selectivity | para-Nitrohalobenzene | researchgate.net |
| Benzyloxybenzene | Halogenation | Br₂ / FeBr₃ | Ortho/para directing | 4-Bromo-1-(benzyloxy)benzene | msu.edu |
Precise Azide Functionalization Protocols for Aromatic Systems
With a suitable precursor in hand, the final and crucial step is the introduction of the azide group onto the aromatic ring. This can be accomplished through several distinct methodologies, each with its own advantages and substrate requirements.
One of the most reliable and widely used methods for synthesizing aryl azides is through the diazotization of a primary aromatic amine, followed by substitution with an azide salt. scielo.br For the synthesis of this compound, the required precursor is 4-(benzyloxy)aniline. nih.gov
The process occurs in two main stages:
Diazotization: 4-(Benzyloxy)aniline is treated with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). chemicalnote.com The reaction must be carried out at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt intermediate from decomposing. chemicalnote.com
Azide Substitution: The resulting aqueous solution of the 4-(benzyloxy)benzene diazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen (N₂) leaving group to form the final product, this compound.
This method is highly effective and is a standard procedure for converting anilines to aryl azides. scielo.brchemicalnote.com
| Precursor | Diazotization Reagents | Azide Source | Temperature | Product | Reference |
|---|---|---|---|---|---|
| 4-(Benzyloxy)aniline | NaNO₂, aq. HCl | NaN₃ | 0–5 °C | This compound | scielo.brchemicalnote.com |
| Generic Aniline | NaNO₂, p-TsOH | NaN₃ | Room Temp | Aryl Azide | icrc.ac.ir |
Nucleophilic aromatic substitution (SNAr) offers a more direct route to aryl azides, provided the aromatic ring is sufficiently electron-deficient. chemistrysteps.com This pathway involves the direct displacement of a leaving group on the aromatic ring by a nucleophile, in this case, the azide ion. masterorganicchemistry.com
For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org Therefore, a precursor like 1-(benzyloxy)-4-nitrobenzene or 1-bromo-4-(benzyloxy)benzene (if appropriately activated) is ideal. The reaction is typically carried out by heating the precursor with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The electron-withdrawing group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the substitution. youtube.com
| Precursor | Leaving Group | Azide Source | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 1-(Benzyloxy)-4-nitrobenzene | -NO₂ | NaN₃ | DMSO or DMF | Heating | This compound | chemistrysteps.commasterorganicchemistry.com |
| Pentafluoronitrobenzene | -F | NaN₃ | Various | Room Temp | Polyazidonitrobenzenes | ruc.dk |
Modern synthetic chemistry has introduced transition metal-catalyzed cross-coupling reactions as a powerful tool for forming carbon-nitrogen bonds, including the synthesis of aryl azides. These methods often offer milder conditions and broader functional group tolerance compared to classical methods. Palladium and copper are the most commonly used metals for these transformations.
Palladium-Catalyzed Azidation: Palladium catalysts can be used to couple aryl halides or pseudohalides (e.g., triflates) with an azide source. nih.gov For example, 4-bromo-1-(benzyloxy)benzene could be reacted with sodium azide in the presence of a palladium catalyst, such as palladium(II) chloride (PdCl₂), and a suitable phosphine (B1218219) ligand, like Xantphos. nih.govablesci.com These reactions proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
Copper-Catalyzed Azidation: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also effective for the synthesis of aryl azides from aryl halides. The reaction of 4-iodo- or 4-bromo-1-(benzyloxy)benzene with sodium azide can be catalyzed by a simple copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a supporting ligand like L-proline or an N,N'-dimethylethylenediamine.
| Precursor | Catalyst System | Azide Source | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| Aryl Iodide/Bromide | PdCl₂ / Xantphos | NaN₃ | Palladium-Catalyzed Cascade Azidation/Carbonylation | Aryl Amide (via Aryl Azide intermediate) | nih.govablesci.comresearchgate.net |
| Aryl Halide | CuI / Ligand (e.g., L-proline) | NaN₃ | Copper-Catalyzed Azidation | Aryl Azide | - |
Optimization of Reaction Parameters and Yield Enhancement in Synthesis
The synthesis of this compound, typically proceeding from its precursor 4-benzyloxyaniline, involves a two-step diazotization and azidation sequence. The optimization of this process is critical for maximizing product yield and purity while minimizing reaction time and by-product formation. Key parameters that are manipulated include temperature, solvent system, acid catalyst, and the stoichiometry of the reagents.
Detailed research into the synthesis of aryl azides has established that careful control of these variables is paramount. The initial diazotization step, where the amine is converted to a diazonium salt using a nitrite source (commonly sodium nitrite) in the presence of an acid, is highly temperature-sensitive. Reactions are typically conducted at low temperatures, between 0 and 5 °C, to ensure the stability of the thermally labile diazonium intermediate. Deviation from this temperature range can lead to decomposition and a significant reduction in yield.
The subsequent azidation, involving the reaction of the diazonium salt with an azide source like sodium azide, is also optimized for efficiency. The choice of acid is a crucial parameter. While traditional methods often employ mineral acids like hydrochloric acid, modern protocols have demonstrated the efficacy of using p-toluenesulfonic acid (p-TsOH). This approach can facilitate a one-pot synthesis directly from the aromatic amine, simplifying the procedure and often leading to cleaner reactions with higher yields. organic-chemistry.orgorganic-chemistry.org
The solvent system plays a dual role in solubilizing the reactants and influencing reaction rates. While various organic solvents can be used, recent advancements have focused on aqueous media to improve the environmental profile of the synthesis. The stoichiometry of reagents, particularly the amounts of sodium nitrite and sodium azide, is fine-tuned to ensure complete conversion of the starting material without leading to unwanted side reactions. An excess of sodium azide is typically used to drive the reaction to completion.
The following interactive table summarizes the typical parameters optimized for the synthesis of aryl azides like this compound.
Optimization of Reaction Parameters for Aryl Azide Synthesis
| Parameter | Condition | Rationale for Optimization | Typical Yield (%) |
|---|---|---|---|
| Temperature | 0–5 °C | Maintains the stability of the intermediate diazonium salt, preventing decomposition. | 85-98% |
| Acid Catalyst | p-Toluenesulfonic Acid (p-TsOH) | Allows for a one-pot procedure directly from the amine and results in high-purity products. organic-chemistry.org | |
| Solvent | Water | Provides a green and safe medium, and facilitates the dissolution of reagents like sodium azide and diazonium tosylates. organic-chemistry.org | |
| Reagents | NaNO₂, NaN₃ | Stoichiometry is optimized to ensure complete conversion while minimizing side reactions. A slight excess of NaN₃ is common. |
Elucidating the Reactivity and Transformation Pathways of 1 Azido 4 Benzyloxy Benzene
Cycloaddition Reactions of the Azido (B1232118) Group
The azide (B81097) group of 1-azido-4-(benzyloxy)benzene readily participates in [3+2] cycloaddition reactions, a class of pericyclic reactions that form five-membered heterocyclic rings. These reactions are of paramount importance in synthetic chemistry for the construction of complex molecular architectures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Mechanistic Insights and Scope
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and mild reaction conditions. organic-chemistry.orgnih.gov In this reaction, this compound reacts with terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.gov
Mechanistic Insights: The reaction mechanism is understood to proceed through a stepwise process rather than a concerted cycloaddition. wikipedia.org The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. researchgate.net The azide then coordinates to the copper center, and subsequent cyclization and protonation yield the stable triazole product, regenerating the copper(I) catalyst. wikipedia.org The presence of the copper catalyst dramatically accelerates the reaction by lowering the activation energy compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The rate of the reaction is often dependent on the formation of the azide/copper(I) acetylide complex in the initial stages. nih.gov
Scope and Conditions: The CuAAC reaction is highly tolerant of a wide range of functional groups and is often carried out in aqueous or organic solvents. organic-chemistry.orgnih.gov The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. organic-chemistry.orgwikipedia.org Alternatively, Cu(I) salts like copper(I) iodide can be used directly. beilstein-journals.orgbeilstein-journals.org The reaction proceeds efficiently under mild conditions, often at room temperature. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org
Table 1: Key Features of CuAAC with this compound
| Feature | Description |
| Reactants | This compound, Terminal Alkyne |
| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) |
| Product | 1,4-Disubstituted 1,2,3-triazole |
| Regioselectivity | High (exclusively 1,4-isomer) |
| Reaction Conditions | Mild, often aqueous, room temperature |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Catalyst-Free Variants
To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. researchgate.net This catalyst-free reaction relies on the high reactivity of strained cycloalkynes. magtech.com.cn
Mechanistic Insights: The driving force for SPAAC is the release of ring strain in the cycloalkyne upon cycloaddition with the azide. magtech.com.cn Density functional theory (DFT) calculations have shown that the energy required to distort the azide and the strained alkyne into the transition-state geometry is significantly lower than for linear alkynes, leading to a dramatic rate acceleration. nih.gov
Scope and Catalyst-Free Variants: A variety of strained cyclooctynes have been designed and synthesized to optimize reaction kinetics and stability. cncb.ac.cn While the thermal Huisgen 1,3-dipolar cycloaddition between azides and non-strained alkynes is possible, it typically requires elevated temperatures and often results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.orgwikipedia.org SPAAC, however, proceeds rapidly at physiological temperatures without a catalyst, making it a powerful tool for bioconjugation. cncb.ac.cn
Table 2: Comparison of Azide-Alkyne Cycloaddition Methods
| Method | Catalyst | Alkyne Requirement | Conditions | Regioselectivity |
| CuAAC | Copper(I) | Terminal | Mild, Aqueous/Organic | High (1,4-isomer) |
| SPAAC | None | Strained Cycloalkyne | Mild, Physiological | Varies with alkyne |
| Thermal Huisgen | None | Terminal or Internal | Elevated Temperature | Low (mixture of isomers) |
[3+2] Cycloadditions with Other Unsaturated Systems (e.g., Nitriles, Olefins)
The azide group of this compound is not limited to reacting with alkynes. It can also undergo [3+2] cycloadditions with other unsaturated partners, such as nitriles and electron-deficient olefins, to form a variety of five-membered heterocycles. researchgate.net
Reactions with Nitriles: The reaction of azides with nitriles typically requires more forcing conditions than with alkynes and often involves catalysis to form tetrazoles.
Reactions with Olefins: 1,3-dipolar cycloaddition reactions between azides and olefins (alkenes) can yield triazolines. These reactions are particularly effective with electron-deficient olefins. researchgate.net For instance, nitroolefins have been shown to react with sodium azide in the presence of an acid promoter to form NH-1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction of this compound with various olefinic compounds can lead to the formation of corresponding triazole derivatives. researchgate.net Sunlight-initiated cycloadditions to the benzene (B151609) ring itself can also occur, though this is a reaction of the aromatic core rather than the azide group. ias.ac.in
Reduction Chemistry of the Azido Moiety to Amines
A fundamental transformation of this compound is the reduction of the azido group to the corresponding primary amine, 4-(benzyloxy)aniline. This conversion is a crucial step in many synthetic sequences, as amines are versatile building blocks.
Catalytic Hydrogenation and Hydride Reduction Methods
Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of azides. organic-chemistry.org
Methodology: This process typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)), are commonly employed. rsc.org The reaction is often carried out in a solvent like methanol (B129727) or an aqueous medium. rsc.org Sodium borohydride (B1222165) can also be used as a convenient hydrogen source in conjunction with the catalyst. rsc.org This method is known for its high yields and chemoselectivity, often leaving other functional groups intact. rsc.org
Alternative Hydride Reagents: While catalytic hydrogenation is prevalent, other hydride-reducing agents can also effect this transformation. However, care must be taken to avoid the reduction of other sensitive functional groups within the molecule.
Staudinger Reaction and Derivatization via Phosphine (B1218219) Ylides
The Staudinger reaction provides a very mild method for the reduction of azides to amines, avoiding the use of metal catalysts or strong reducing agents. organic-chemistry.orgchemeurope.com
Mechanistic Insights: The reaction proceeds in two steps. First, a phosphine, most commonly triphenylphosphine (B44618), performs a nucleophilic attack on the terminal nitrogen of the azide. wikipedia.orgysu.am This forms a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) gas to form an iminophosphorane (also known as an aza-ylide). organic-chemistry.orgwikipedia.org In the second step, this intermediate is hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. chemeurope.comwikipedia.orgysu.am
Scope and Derivatization: The Staudinger reaction is highly chemoselective and tolerant of a vast array of functional groups. sigmaaldrich.com The iminophosphorane intermediate is a key branch point. While hydrolysis leads to the amine (Staudinger reduction), the aza-ylide can be trapped by various electrophiles. A particularly important variant is the Staudinger ligation, where an electrophilic trap (like an ester) is placed on the phosphine reagent. chemeurope.comnih.gov This allows the aza-ylide to rearrange and form a stable amide bond, a reaction that has found extensive use in chemical biology for bioconjugation. ysu.amsigmaaldrich.comnih.gov
Table 3: Comparison of Azide Reduction Methods
| Method | Reagents | Byproducts | Key Features |
| Catalytic Hydrogenation | H₂ gas or H₂ source (e.g., NaBH₄), Metal Catalyst (e.g., Pd/C) | Typically none, or spent catalyst | Clean, efficient, high-yielding |
| Staudinger Reaction | Phosphine (e.g., PPh₃), then H₂O | Phosphine Oxide (e.g., Ph₃P=O) | Very mild, highly chemoselective, avoids metals |
Photochemical Reactivity and Nitrene Generation
The photochemistry of this compound is dominated by the generation of a highly reactive nitrene intermediate. Upon absorption of ultraviolet light, the azide moiety undergoes facile extrusion of molecular nitrogen to yield the corresponding aryl nitrene. This process is a cornerstone of nitrene chemistry, providing a powerful method for the formation of new carbon-nitrogen bonds.
Aryl Nitrene Formation and Subsequent Reactivity
Photolysis of this compound leads to the formation of 4-(benzyloxy)phenyl nitrene. This highly reactive intermediate can exist in either a singlet or a triplet state, with the singlet state typically being the initial product of photodecomposition. The subsequent reactivity of the nitrene is diverse and dependent on the reaction conditions and the surrounding chemical environment. In the absence of trapping agents, aryl nitrenes can dimerize to form azo compounds.
The reactivity of the generated 4-(benzyloxy)phenyl nitrene is influenced by the electronic nature of the benzyloxy substituent. As an electron-donating group, the benzyloxy moiety can influence the stability and reactivity of the nitrene intermediate.
Intramolecular C-H Insertion Reactions
One of the characteristic reactions of photogenerated nitrenes is their ability to undergo intramolecular C-H insertion. In the case of 4-(benzyloxy)phenyl nitrene, this could potentially lead to the formation of new heterocyclic structures. While direct studies on the intramolecular C-H insertion of 4-(benzyloxy)phenyl nitrene are not extensively documented, the principles of nitrene chemistry suggest that insertion into the C-H bonds of the benzyl (B1604629) group is a plausible pathway. This would result in the formation of a seven-membered ring system. The regioselectivity of such an insertion would be governed by the proximity of the C-H bonds to the nitrene nitrogen and the relative stability of the transition states leading to different insertion products.
The table below summarizes potential intramolecular C-H insertion products of 4-(benzyloxy)phenyl nitrene.
| Reactant | Reactive Intermediate | Potential Product(s) | Reaction Type |
| This compound | 4-(Benzyloxy)phenyl nitrene | Dihydroazepine derivatives | Intramolecular C-H Insertion |
Photochemical Rearrangements and Cascade Reactions
Aryl nitrenes are known to undergo ring expansion to form dehydroazepines, which can then be trapped by nucleophiles. While specific studies on this compound are limited, it is conceivable that the 4-(benzyloxy)phenyl nitrene could undergo such a rearrangement. Furthermore, the initial photochemical event can trigger a series of subsequent reactions, leading to complex molecular architectures through cascade processes. The discovery of a photochemical cascade process involving the interception of diradicals generated from simple alkenes highlights the potential for complex transformations initiated by light. rsc.org
Transformations Involving the Benzyloxy Ether Linkage (e.g., Cleavage, Rearrangements)
The benzyloxy group in this compound is a key functional handle that can undergo various transformations, most notably cleavage of the ether linkage. This deprotection is a common strategy in organic synthesis to unmask a phenol (B47542) functionality.
The table below outlines common methods for the cleavage of benzyl ethers.
| Reagent(s) | Conditions | Products | Notes |
| H₂, Pd/C | Varies | Alcohol and Toluene | Mild and efficient, but may also reduce other functional groups like azides. organic-chemistry.org |
| Strong Acids (e.g., HBr, HI) | Heat | Alcohol and Benzyl Halide | Harsh conditions, may not be suitable for sensitive substrates. |
| Lewis Acids (e.g., BCl₃, BBr₃) | Varies | Alcohol and Benzyl Halide | Can be more selective than strong acids. |
Exploration of Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being dictated by the electronic properties of the two substituents.
The benzyloxy group (-OCH₂Ph) is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. The azido group (-N₃) is generally considered a deactivating group due to its inductive electron-withdrawing nature, but it is also ortho-, para-directing because of the resonance donation from the nitrogen atom attached to the ring. When both groups are present, the powerful activating effect of the benzyloxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho to it (positions 2 and 6).
The following table summarizes the directing effects of the benzyloxy and azido groups in electrophilic aromatic substitution.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| -OCH₂Ph | +R > -I | Activating | Ortho, Para |
| -N₃ | -I > +R | Deactivating | Ortho, Para |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, these reactions would be expected to yield predominantly 2-substituted products.
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is less likely unless an electron-withdrawing group is also present on the ring to activate it towards nucleophilic attack. However, if a good leaving group, such as a halogen, were introduced onto the ring, SNAr could be possible under forcing conditions or if the nucleophile is particularly strong. The presence of the electron-donating benzyloxy group would generally disfavor this type of reaction.
Strategic Applications of 1 Azido 4 Benzyloxy Benzene in Advanced Organic Synthesis
Modular Construction of Complex Heterocyclic Systems
The azide (B81097) functional group in 1-azido-4-(benzyloxy)benzene is a key player in the construction of various nitrogen-containing heterocyclic scaffolds. Its ability to participate in cycloaddition reactions and other cyclization pathways provides a powerful tool for the synthesis of diverse and complex molecular architectures.
Synthesis of 1,2,3-Triazole Scaffolds and Derivatives
The most prominent application of this compound in heterocyclic synthesis is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with a variety of terminal alkynes, in the presence of a copper(I) catalyst, yields the corresponding 1-(4-(benzyloxy)phenyl)-4-substituted-1H-1,2,3-triazoles in high yields. nih.gov
The reaction is tolerant of a wide range of functional groups on the alkyne partner, allowing for the synthesis of a diverse library of triazole derivatives. The benzyloxy group can be retained in the final product or can be deprotected to reveal a phenol (B47542), which can be further functionalized. This modularity makes this compound a valuable precursor for the synthesis of compounds with potential applications in medicinal chemistry and materials science. nih.govfrontiersin.org
Table 1: Representative Synthesis of 1,2,3-Triazoles from this compound
| Alkyne Substrate | Product | Catalyst/Solvent |
| Phenylacetylene | 1-(4-(benzyloxy)phenyl)-4-phenyl-1H-1,2,3-triazole | Cu(I)/t-BuOH/H₂O |
| Propargyl alcohol | (1-(4-(benzyloxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol | CuSO₄/NaAsc/DMF |
| Ethynyltrimethylsilane | 1-(4-(benzyloxy)phenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | CuI/Et₃N/THF |
Formation of Other Nitrogen-Containing Rings (e.g., Benzotriazines)
Beyond the synthesis of 1,2,3-triazoles, the azide functionality of this compound can be utilized to construct other important nitrogen-containing heterocyclic systems. For instance, aryl azides are known precursors for the synthesis of benzotriazines. While direct synthesis from this compound is not extensively reported, analogous reactions demonstrate the feasibility of this transformation. For example, intramolecular cyclization of ortho-substituted aryl azides can lead to the formation of benzotriazine rings.
Furthermore, aryl azides can react with benzynes, which are highly reactive intermediates, in a [3+2] cycloaddition to form benzotriazoles. This reaction provides a general method for the synthesis of substituted benzotriazoles and could be applied to this compound to yield 1-(4-(benzyloxy)phenyl)-1H-benzotriazole.
Integration into Macromolecular Architectures and Functional Materials
The "clickable" nature of the azide group in this compound makes it an ideal candidate for incorporation into polymers and for the functionalization of surfaces, leading to the development of advanced materials with tailored properties.
Preparation of Clickable Monomers for Polymer Synthesis
This compound can be readily converted into a variety of "clickable" monomers for use in polymer synthesis. For example, the benzyloxy group can be deprotected to the corresponding phenol, which can then be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer, containing a pendant azide group, can then be copolymerized with other monomers using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to produce well-defined polymers with azide functionalities along the polymer chain. google.com
These azide-functionalized polymers can then be further modified using CuAAC "click" chemistry to attach a wide range of molecules, including fluorescent dyes, bioactive peptides, or other polymers, leading to the creation of functional materials for applications in drug delivery, diagnostics, and coatings. sigmaaldrich.com
Table 2: Potential Clickable Monomers Derived from this compound
| Monomer Structure | Polymerization Method | Resulting Polymer Functionality |
| 4-Azidostyrene | Free Radical, RAFT | Pendant azide groups for post-polymerization modification |
| 4-Azidophenyl acrylate | Free Radical, ATRP | Pendant azide groups for "grafting-to" applications |
| N-(4-azidophenyl)acrylamide | Free Radical, RAFT | Pendant azide groups for bioconjugation |
Surface Functionalization and Conjugation Strategies
The aryl azide group of this compound can be exploited for the functionalization of a variety of surfaces. One common strategy is photoaffinity labeling, where the azide is photolyzed with UV light to generate a highly reactive nitrene intermediate. nih.gov This nitrene can then form a covalent bond with adjacent C-H or N-H bonds on a surface, leading to its immobilization. enamine.net This technique allows for the spatially controlled functionalization of surfaces.
Alternatively, this compound can be first attached to a surface through its benzyloxy group (after appropriate modification), and the exposed azide group can then be used for the "click" attachment of other molecules. This approach provides a versatile platform for creating functional surfaces for applications in biosensors, microarrays, and cell culture. acs.org
Role as a Key Intermediate in Multi-Step Synthesis of Natural Products and Analogues
This compound serves as a valuable intermediate in the multi-step synthesis of complex molecules, including analogues of natural products. The ability to introduce a 1,2,3-triazole ring, which can act as a stable, non-hydrolyzable linker or as a bioisostere for other functional groups, is particularly useful in this context.
For example, in the synthesis of analogues of the natural product combretastatin (B1194345) A-4, a potent anticancer agent, the triazole ring has been used as a bioisosteric replacement for the cis-alkene moiety. nih.govosi.lv The synthesis of these analogues can involve the CuAAC reaction of an appropriately substituted alkyne with an aryl azide. This compound is an ideal precursor for introducing the 1-(4-hydroxyphenyl) moiety, a common structural feature in many combretastatin analogues, after deprotection of the benzyl (B1604629) group. This strategy allows for the rapid and efficient generation of libraries of analogues for structure-activity relationship studies.
Table 3: this compound in the Synthesis of a Combretastatin Analogue
| Natural Product | Plausible Analogue Synthesized via this compound | Key Synthetic Step |
| Combretastatin A-4 | 1-(4-hydroxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole | CuAAC reaction followed by debenzylation |
Development of Chemical Probes and Molecular Tags via Click Chemistry
The versatile functionality of the azide group in this compound positions it as a valuable reagent in the assembly of chemical probes and molecular tags through click chemistry. This bioorthogonal reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitates the efficient and specific conjugation of this azide with alkyne-modified molecules. This strategy is instrumental in the development of sophisticated tools for visualizing, tracking, and identifying biomolecules within complex biological systems.
The core principle behind this application lies in the modular nature of click chemistry. The this compound moiety serves as a key building block that can be incorporated into a larger probe architecture. This architecture typically comprises three essential components: a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), a linker, and a reactive group for target binding. The azide functionality of this compound allows for its straightforward attachment to a molecule of interest that has been functionalized with a terminal alkyne.
The development of these probes often involves a multi-step synthetic pathway where this compound is reacted with an alkyne-containing reporter molecule. The resulting triazole linkage is exceptionally stable under a wide range of physiological conditions, ensuring that the probe remains intact within a biological environment.
Once synthesized, these chemical probes can be employed in a variety of applications. For instance, a fluorescent probe constructed using this compound can be used to label specific proteins, lipids, or glycans within living cells. This labeling enables the visualization of their localization and dynamics using fluorescence microscopy, providing valuable insights into cellular processes.
Molecular tags, on the other hand, are often designed for the isolation and identification of target biomolecules. A biotin tag, for example, can be introduced via a click reaction with an azide-functionalized molecule derived from this compound. The resulting biotinylated biomolecule can then be captured using streptavidin-coated beads, allowing for its enrichment and subsequent analysis by techniques such as mass spectrometry.
While the direct application of this compound in commercially available or widely documented chemical probes is not extensively reported, its utility as a synthetic precursor is evident in the broader context of probe development. The benzyloxy group can also serve as a protective group or be further modified to tune the physicochemical properties of the final probe, such as its solubility and cell permeability.
The following table provides a conceptual overview of the types of chemical probes and molecular tags that can be developed using this compound as a key reagent in click chemistry reactions.
| Probe/Tag Type | Reporter/Tag Moiety | Target Biomolecule (Example) | Application |
| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Proteins, Nucleic Acids | Cellular Imaging, Flow Cytometry |
| Affinity Tag | Biotin | Enzymes, Receptors | Protein Pull-down Assays, Affinity Chromatography |
| Photoaffinity Probe | Photoreactive Group (e.g., Benzophenone) | Unknown Protein Binders | Target Identification |
| Cross-linking Agent | Bifunctional Linker | Interacting Proteins | Studying Protein-Protein Interactions |
Advanced Spectroscopic and Mechanistic Characterization of 1 Azido 4 Benzyloxy Benzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-azido-4-(benzyloxy)benzene in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the molecular connectivity and constitution.
In the ¹H NMR spectrum, the protons of the 4-substituted phenoxy ring typically appear as two distinct doublets, integrating to two protons each, due to the symmetrical substitution pattern. The protons on the benzylic ether portion present as a multiplet for the phenyl group and a characteristic singlet for the methylene (-CH₂-) bridge, integrating to five and two protons, respectively. Spectroscopic data reported for a compound consistent with this structure show the phenoxy protons at approximately δ 7.00 and 7.33 ppm, with the benzylic methylene protons appearing as a singlet around δ 4.64 ppm rsc.org.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The spectrum for this compound is expected to show signals for the two distinct aromatic rings and the benzylic methylene carbon. Reported data shows key signals at δ 139.6, 137.8, 128.8, 119.4, and 64.9 ppm, which are consistent with the carbon framework of the molecule rsc.org.
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | ~7.33 (d, J = 8.4 Hz) | 2H, Aromatic |
| ¹H | ~7.00 (d, J = 8.4 Hz) | 2H, Aromatic |
| ¹H | ~4.64 (s) | 2H, Benzylic CH₂ |
| ¹³C | ~139.6 | Aromatic C |
| ¹³C | ~137.8 | Aromatic C |
| ¹³C | ~128.8 | Aromatic C |
| ¹³C | ~119.4 | Aromatic C |
| ¹³C | ~64.9 | Benzylic CH₂ |
Note: Data obtained in CDCl₃. Chemical shifts are referenced to TMS. Data is consistent with reported values for the target compound rsc.org.
Vibrational Spectroscopy (IR) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the key functional groups within this compound. The most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) (-N₃) group. This peak typically appears in the region of 2100–2130 cm⁻¹ . The presence of this intense band is unambiguous proof of the azide functionality.
Other significant absorptions include those for the aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic rings around 1500–1600 cm⁻¹, and the C-O-C stretching of the ether linkage, which is expected in the 1250–1000 cm⁻¹ region. Monitoring the appearance or disappearance of the characteristic azide peak is a common method for tracking the progress of reactions involving this functional group, such as cycloadditions or reductions .
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2130 (Strong, Sharp) |
| Aromatic C-H | Stretch | 3030 - 3100 (Medium) |
| Aromatic C=C | Stretch | 1500 - 1600 (Medium-Strong) |
Mass Spectrometry (High-Resolution MS, MS/MS) for Precise Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is employed for the precise determination of the molecular weight and for gaining insight into the molecule's fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion.
The electron ionization (EI) mass spectra of aryl azides are characterized by a common primary fragmentation pattern: the loss of a molecule of dinitrogen (N₂) researchgate.net. This process generates a nitrene intermediate radical cation, which is highly reactive and undergoes further rearrangement and fragmentation. For this compound, the initial loss of N₂ (28 Da) from the molecular ion would be the expected dominant fragmentation. Subsequent fragmentation would likely involve the benzyloxy group, potentially leading to the formation of a tropylium ion (m/e 91) from the cleavage of the benzyl (B1604629) moiety researchgate.net. The fragmentation of a close analog, 1-azido-4-methoxybenzene, also shows a primary loss of N₂ nih.gov.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Predicted) | Fragment Identity | Description |
|---|---|---|
| 225 | [M]⁺ | Molecular Ion |
| 197 | [M - N₂]⁺ | Loss of dinitrogen |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |
Electronic Absorption (UV-Vis) Spectroscopy in Photochemical Studies and Reaction Kinetics
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful in photochemical studies. Aromatic compounds exhibit characteristic absorptions due to π → π* transitions up.ac.za. For this compound, the spectrum is expected to be dominated by absorptions related to the substituted benzene (B151609) rings.
Aryl azides, such as 4-azidobenzoic acid, typically show a strong absorption maximum in the UV region researchgate.net. The presence of the azide and benzyloxy substituents on the phenyl ring influences the energy of the electronic transitions. The primary absorption band for the phenyl azide chromophore is typically observed between 250 and 280 nm researchgate.netshimadzu.com. This absorption is critical for photochemical applications, as irradiation at this wavelength can induce the extrusion of N₂ to form a highly reactive nitrene intermediate, which is the basis for its use in cross-linking and labeling studies. The kinetics of such photochemical reactions can be monitored by observing the change in absorbance at this characteristic wavelength over time.
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound may not be readily available in the literature, this technique is invaluable for characterizing its derivatives. A study involving X-ray powder diffraction has been conducted on several benzyloxy-benzene derivatives, demonstrating the utility of this method for analyzing the solid-state packing and structure of this class of compounds researchgate.net.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a standard method for analyzing the purity of the compound and monitoring reaction progress. A typical HPLC method for benzene derivatives would utilize a reverse-phase column, such as an ODS-C18, with a mobile phase consisting of a mixture of acetonitrile and water or an appropriate buffer researchgate.net. Detection is commonly achieved using a UV detector set to a wavelength where the compound strongly absorbs.
Gas chromatography (GC) can also be used, often coupled with a mass spectrometer (GC-MS), for both separation and identification. However, care must be taken with aryl azides due to their potential thermal lability. The high temperatures of the GC inlet could potentially cause decomposition (loss of N₂), complicating the analysis. Inverse gas chromatography (IGC) has been successfully used to study the thermodynamic properties of related, complex benzyloxyphenyl derivatives, indicating the applicability of gas-phase techniques under controlled conditions nih.gov. Column chromatography using silica gel is also a standard laboratory method for the purification of the crude product after synthesis rsc.org.
Computational and Theoretical Investigations of 1 Azido 4 Benzyloxy Benzene Reactivity
Quantum Chemical Calculations (e.g., DFT, SCS-MP2) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are essential for elucidating the electronic properties that govern the reactivity of 1-azido-4-(benzyloxy)benzene. Methods such as Density Functional Theory (DFT) and Spin-Component Scaled Møller-Plesset second-order perturbation theory (SCS-MP2) are frequently employed to model the molecule's ground-state geometry, molecular orbital energies, and charge distributions.
DFT functionals, such as B3LYP and M06-2X, are widely used to perform geometry optimizations and calculate a variety of molecular properties. cuny.eduepstem.net These calculations provide insights into bond lengths, bond angles, and dihedral angles of the optimized molecular structure. A crucial aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. epstem.netresearchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's electronic character: researchgate.net
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η ≈ (I - A) / 2.
Electronegativity (χ): The power of an atom to attract electrons, calculated as χ ≈ (I + A) / 2.
These calculations reveal that the electron density in aryl azides is concentrated on the azide (B81097) group, making it a potent 1,3-dipole for cycloaddition reactions. The benzyloxy substituent acts as an electron-donating group, modulating the energy of the FMOs and influencing the molecule's reactivity profile.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.30 | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 6.25 | Energy required to remove an electron |
| Electron Affinity (A) | 0.95 | Energy released upon gaining an electron |
| Chemical Hardness (η) | 2.65 | Resistance to deformation of electron cloud |
| Electronegativity (χ) | 3.60 | Global electron-attracting tendency |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is particularly well-suited for studying the mechanisms of reactions involving this compound, most notably the [3+2] cycloaddition reactions with alkynes or other dipolarophiles. nih.gov These studies involve mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products.
By calculating the energies of reactants, intermediates, products, and, most importantly, transition states (TSs), a detailed reaction profile can be constructed. The activation energy (ΔE‡), which is the energy difference between the reactants and the highest-energy transition state, is a critical parameter that determines the reaction rate. DFT methods are commonly used to locate and characterize the geometry of transition states, which are first-order saddle points on the potential energy surface. cuny.edu
For the azide-alkyne cycloaddition, computational studies can distinguish between different possible mechanisms, such as a concerted pathway where both new bonds form simultaneously, or a stepwise pathway involving a diradical or zwitterionic intermediate. For many organic azides, the concerted mechanism is found to be energetically favored. nih.gov These models also allow for the investigation of how substituents on both the azide and the dipolarophile influence the activation barrier, providing a theoretical basis for observed reactivity trends.
| Reaction Partner | Reaction Pathway | Calculated Activation Energy (ΔE‡) (kcal/mol) | Conclusion |
|---|---|---|---|
| Symmetrical Alkyne | Concerted | 15.2 | Energetically favored pathway |
| Symmetrical Alkyne | Stepwise (Intermediate 1) | 25.8 | Higher energy, less likely |
| Strained Cyclooctyne | Concerted (SPAAC) | 9.5 | Strain significantly lowers the barrier |
| Electron-deficient Alkyne | Concerted | 13.1 | Electronic effects lower the barrier |
Prediction of Reactivity Profiles, Regioselectivity, and Stereoselectivity
Building upon the electronic structure and mechanistic calculations, computational chemistry can predict the reactivity and selectivity of this compound in various reactions. The reactivity profile can be correlated with the calculated HOMO-LUMO gap; a smaller gap generally implies higher reactivity.
Regioselectivity, a critical aspect of cycloaddition reactions with unsymmetrical alkynes, can be effectively predicted. The reaction of an aryl azide with a terminal alkyne can potentially yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. Computational models can determine the preferred isomer by comparing the activation energies of the transition states leading to each product. cuny.edu The isomer formed via the lower energy transition state is predicted to be the major product. nih.gov Parr functions and analyses of the FMO coefficients on the reacting atoms can also provide a qualitative prediction of the regiochemical outcome. cuny.edu
While stereoselectivity is not relevant for reactions with achiral alkynes, computational methods are invaluable when either the azide or the dipolarophile contains stereocenters. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially.
| Product Isomer | Transition State | Relative Activation Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |
|---|---|---|---|
| 1,4-Disubstituted Triazole | TS-1,4 | 0.0 | >99% |
| 1,5-Disubstituted Triazole | TS-1,5 | +3.5 | <1% |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are ideal for studying static electronic structures and single reaction events, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules using classical mechanics and a force field, which is a set of parameters that defines the potential energy of the system. nih.govresearchgate.net
For this compound, MD simulations are particularly useful for:
Conformational Analysis: The molecule possesses conformational flexibility, primarily around the C-O-C ether linkage. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them. This provides a dynamic picture of the molecule's shape in solution.
Intermolecular Interactions: MD can simulate the molecule in a solvent box (e.g., water or an organic solvent) to study solvation effects and how solvent molecules arrange around the solute. rsc.org It can also be used to model the non-covalent interactions (e.g., π-π stacking, van der Waals forces) between this compound and other molecules, which is crucial for understanding its behavior in condensed phases or within biological systems. researchgate.netmdpi.com
The choice of force field (e.g., OPLS-AA, AMBER, GAFF) is critical for the accuracy of MD simulations, and different force fields may be better suited for reproducing specific properties of aromatic systems. nih.govresearchgate.net
| Simulation Type | Common Force Fields | Properties Investigated |
|---|---|---|
| Conformational Sampling | GAFF, OPLS-AA | Dihedral angle distributions, low-energy conformers, rotational barriers |
| Solvation Analysis | OPLS-AA, AMBER | Radial distribution functions, solvation free energy, hydrogen bonding |
| Intermolecular Binding | CHARMM, AMBER | Binding free energy (MM-GBSA), interaction energies with a target molecule |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Azide (B81097) Transformations
The azide group in 1-azido-4-(benzyloxy)benzene is a cornerstone of its reactivity, most notably in cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a foundational "click chemistry" reaction, renowned for its efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org Future research is geared towards evolving the catalytic systems used for these transformations. While heterogeneous copper catalysts have shown promise in reducing metal contamination, the development of novel, highly active, and recoverable catalysts remains a key objective. acs.org
Another significant area of development is in ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), which uniquely yield 1,5-disubstituted 1,2,3-triazoles, offering a complementary regioselectivity to CuAAC. organic-chemistry.orgnih.gov The design of new ruthenium complexes could enhance the substrate scope and efficiency of this reaction for aryl azides like this compound. Research into ligand design for both copper and ruthenium catalysts is crucial for modulating reactivity, improving turnover numbers, and enabling reactions under milder conditions. organic-chemistry.orgnih.gov
| Catalyst System | Regioselective Product | Key Research Direction |
| Copper(I)-based | 1,4-disubstituted 1,2,3-triazole | Development of highly active, reusable heterogeneous catalysts; ligand design for milder reaction conditions. |
| Ruthenium-based | 1,5-disubstituted 1,2,3-triazole | Design of novel Cp*RuCl-type complexes to broaden substrate scope and increase catalytic efficiency. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of functionalized aryl azides and their subsequent reactions are prime candidates for integration with modern manufacturing technologies like flow chemistry. nih.gov Continuous flow processes offer superior control over reaction parameters, enhanced safety (especially when dealing with energetic compounds like azides), and scalability compared to traditional batch methods. rsc.orgbeilstein-journals.org The synthesis of this compound itself, or its use in subsequent reactions like cycloadditions, could be significantly optimized using flow microreactors. nih.gov This approach allows for precise temperature control and residence times, which can minimize the formation of byproducts. beilstein-journals.org
Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, represent the next frontier. nih.gov Such systems could enable the rapid optimization of reaction conditions for transformations involving this compound and facilitate the high-throughput synthesis of compound libraries. For example, an automated system could systematically vary substrates, catalysts, and conditions to build a diverse library of triazole-containing compounds derived from this compound for applications in drug discovery or materials science.
Expansion into New Areas of Functional Materials Science and Supramolecular Chemistry
The structural motifs within this compound suggest significant potential in materials science. The 4-alkoxy/benzyloxy-substituted phenyl group is a common feature in liquid crystals. researchgate.nettandfonline.comnih.govtandfonline.com This suggests that molecules derived from this compound could be designed as precursors for novel liquid crystalline materials, where the molecular shape and polarity are key to forming mesophases.
Furthermore, the azide group is a gateway to creating 1,2,3-triazole-containing structures via click chemistry. nih.govmdpi.com The triazole ring itself is a versatile functional unit capable of participating in a wide range of non-covalent interactions, including hydrogen bonding and coordination with metal ions. researchgate.net This makes it an excellent building block for supramolecular chemistry, where molecules self-assemble into larger, ordered structures. By reacting this compound with various alkynes, new molecules can be synthesized that self-assemble into functional architectures like gels, films, or complex host-guest systems. researchgate.net
| Potential Application Area | Key Structural Moiety | Resulting Property/Structure |
| Functional Materials Science | 4-(Benzyloxy)phenyl group | Liquid crystalline phases (e.g., nematic, smectic). |
| Supramolecular Chemistry | 1,2,3-Triazole (from azide) | Self-assembled structures via hydrogen bonding and metal coordination. |
| Photoreactive Polymers | Aryl Azide | Covalent surface modification and polymer crosslinking upon UV activation. acs.orgthermofisher.com |
Discovery of Unprecedented Reactivity Patterns and Synthetic Transformations
While the cycloaddition reactivity of aryl azides is well-established, there is ongoing research into discovering new transformations. One major area of exploration involves the generation of highly reactive nitrene intermediates through photolysis or thermolysis. beilstein-journals.orgacs.org The photolysis of aryl azides like this compound generates a singlet nitrene, which can undergo various reactions including insertion into C-H and N-H bonds or ring expansion. beilstein-journals.orgresearchgate.net Fine-tuning reaction conditions, potentially in flow reactors, could allow for the selective synthesis of novel heterocyclic compounds like azepines. beilstein-journals.org
Future research will likely focus on controlling the reactivity of these nitrene intermediates through catalyst design or by exploring their reactions with unconventional partners. The development of methods that go beyond traditional cycloadditions to utilize the azide group in novel C-N bond-forming reactions is a significant challenge. For instance, exploring transition-metal-catalyzed reactions that activate the azide in different ways could lead to completely new synthetic methodologies for creating complex nitrogen-containing molecules.
Advanced Applications in Chemical Biology as Synthetic Tools (emphasizing synthesis, not biological effect)
The aryl azide group is a powerful tool in chemical biology, primarily for its utility in bioconjugation via click chemistry and in photoaffinity labeling. researchgate.netresearchgate.netacs.org this compound can serve as a key synthetic precursor for building more complex molecular probes.
In the context of bioconjugation, the compound can be elaborated into a probe that is then "clicked" onto a biomolecule (like a protein or nucleic acid) that has been functionalized with an alkyne. This provides a stable and specific covalent linkage. researchgate.net
For photoaffinity labeling, the aryl azide group acts as a photo-crosslinker. thermofisher.comresearchgate.netthermofisher.com A molecule incorporating the this compound scaffold can be designed to bind to a specific biological target. Upon irradiation with UV light, the azide releases nitrogen gas to form a highly reactive nitrene, which then forms a covalent bond with the nearest reactive residue in the target's binding site. thermofisher.comresearchgate.net This allows for the permanent tagging and subsequent identification of target proteins. The benzyloxy group offers a point for further chemical modification, allowing for the attachment of reporter tags like fluorophores or biotin (B1667282) before the final probe is assembled.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-azido-4-(benzyloxy)benzene, and what reaction conditions are critical for optimizing yield?
- Methodology : A key synthesis involves reacting p-azido-benzyl alcohol with phosphorus tribromide (PBr₃) in dry dichloromethane (DCM) under inert nitrogen at 0–5°C, followed by room-temperature stirring and quenching with 2-propanol/NaHCO₃ . Alternative routes may leverage nucleophilic aromatic substitution or azide introduction via diazotization.
- Critical Parameters : Temperature control (<5°C) prevents side reactions, while solvent purity (dry DCM) ensures reactivity. Post-reaction neutralization (NaHCO₃) minimizes acidic byproducts.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) in deuterated solvents (e.g., CDCl₃) resolves substituent positions and confirms azide integration . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies the azide stretch (~2100 cm⁻¹).
Q. What substitution reactions are feasible for this compound, and how do electronic effects influence reactivity?
- Methodology : The electron-withdrawing azide group activates the benzene ring for nucleophilic aromatic substitution (NAS) at ortho/para positions. For example, the benzyloxy group can be replaced by methoxy or amino groups under acidic/basic conditions . Steric hindrance from the benzyloxy group may direct substitutions to specific positions.
Advanced Research Questions
Q. How can this compound be utilized in radiopharmaceutical synthesis, particularly for ¹⁸F-labeling?
- Methodology : The azide group enables Staudinger reduction with ¹⁸F-labeled phosphines, forming stable amide bonds for positron emission tomography (PET) tracers. For example, coupling with ¹⁸F-fluoropropoxy precursors via radical-polar crossover under photoredox catalysis achieves high radiochemical yield .
Q. What strategies resolve contradictions in reported reactivity data between this compound and analogs (e.g., trifluoromethyl or nitro derivatives)?
- Methodology : Comparative studies using density functional theory (DFT) calculations can model electronic effects. For instance, trifluoromethyl groups enhance electrophilicity, accelerating NAS, while nitro groups may deactivate the ring . Experimental validation via Hammett plots or kinetic isotope effects clarifies substituent impacts .
Q. How does this compound perform in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck), and what ligands optimize efficiency?
- Methodology : The benzyloxy group stabilizes palladium intermediates in Suzuki coupling. Using Pd(PPh₃)₄ with arylboronic acids in toluene/EtOH (3:1) at 80°C achieves biaryl products. Bulky ligands (e.g., SPhos) mitigate azide decomposition .
Q. What safety protocols are critical when handling this compound, given its azide functionality?
- Methodology : Azides are shock-sensitive. Use explosion-proof equipment, avoid metal contamination, and store in inert atmospheres. Work under fume hoods with PPE (nitrile gloves, face shields). Quench excess azides with sodium nitrite/ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
